N-Desmethyl Zolmitriptan-d3
Overview
Description
N-Desmethyl Zolmitriptan-d3 is a deuterium-labeled analogue of N-Desmethyl Zolmitriptan, which is a metabolite of Zolmitriptan. Zolmitriptan is a selective serotonin receptor agonist used primarily for the treatment of migraines. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic profiles of the compound .
Mechanism of Action
Target of Action
N-Desmethyl Zolmitriptan-d3, a metabolite of Zolmitriptan, primarily targets the 5-HT (1B/1D/1F) receptors . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in various physiological processes, including the regulation of mood, appetite, and sleep .
Mode of Action
This compound acts as an agonist at the 5-HT (1B/1D/1F) receptors . This means it binds to these receptors and activates them, mimicking the action of serotonin. The activation of these receptors leads to vasoconstriction of extracerebral blood vessels and reduction of neurogenic inflammation . This interaction and the resulting changes contribute to the relief of migraine symptoms .
Biochemical Pathways
It is known that the activation of 5-ht (1b/1d/1f) receptors leads to a cascade of events that result in the constriction of blood vessels and reduction of inflammation . These effects can help alleviate the symptoms of migraines.
Pharmacokinetics
Zolmitriptan, the parent compound of this compound, is metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2, and by monoamine oxidase (MAO) . This metabolism results in the formation of this compound . The metabolite has a slightly longer half-life of approximately 3.5 hours
Result of Action
The activation of 5-HT (1B/1D/1F) receptors by this compound leads to vasoconstriction and reduced inflammation . These effects can help alleviate the symptoms of migraines, such as headache, nausea, and sensitivity to light and sound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain drugs, such as cytochrome P450 inhibitors like cimetidine, can affect the metabolism of Zolmitriptan and, consequently, the formation of this compound . Additionally, individual factors, such as the patient’s age, liver function, and renal function, can also influence the pharmacokinetics and pharmacodynamics of this compound .
Biochemical Analysis
Biochemical Properties
N-Desmethyl Zolmitriptan-d3 interacts with various enzymes and proteins. It is metabolized by the human hepatic cytochrome P450 enzymes, primarily CYP1A2 . The metabolite is also involved in interactions with monoamine oxidase A (MAO A) .
Cellular Effects
The effects of this compound on cells are not fully understood. Its parent compound, Zolmitriptan, has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that Zolmitriptan, the parent compound, binds with high affinity to human recombinant 5-HT1D and 5-HT1B receptors, and moderate affinity for 5-HT1A receptors . The binding interactions with these biomolecules could lead to changes in gene expression and enzyme activation or inhibition.
Temporal Effects in Laboratory Settings
It is known that Zolmitriptan has a half-life of approximately 3 hours . This suggests that the effects of this compound may also change over time.
Dosage Effects in Animal Models
There is currently no specific information available on the dosage effects of this compound in animal models. Studies on Zolmitriptan have shown that its effects can vary with different dosages .
Metabolic Pathways
This compound is involved in metabolic pathways mediated by the human hepatic cytochrome P450 enzymes, primarily CYP1A2 . It is also metabolized by monoamine oxidase A (MAO A) .
Transport and Distribution
It is known that Zolmitriptan is metabolized in the liver , suggesting that this compound may also be transported and distributed in a similar manner.
Subcellular Localization
Given that its parent compound, Zolmitriptan, is metabolized in the liver , it is possible that this compound may also be localized in the liver cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Zolmitriptan-d3 involves the incorporation of deuterium into the N-Desmethyl Zolmitriptan molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but common methods include the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) are often used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl Zolmitriptan-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, hydroxide ions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of N-oxide derivatives, while reduction can yield fully hydrogenated compounds .
Scientific Research Applications
N-Desmethyl Zolmitriptan-d3 is used extensively in scientific research, particularly in the fields of:
Chemistry: As a stable isotope-labeled compound, it is used in studies involving reaction mechanisms and metabolic pathways.
Biology: It is used to trace the metabolic fate of Zolmitriptan in biological systems.
Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of Zolmitriptan, aiding in the development of more effective migraine treatments.
Industry: It is used in the quality control and validation of pharmaceutical products containing Zolmitriptan .
Comparison with Similar Compounds
Similar Compounds
N-Desmethyl Zolmitriptan: The non-deuterated analogue of N-Desmethyl Zolmitriptan-d3.
Zolmitriptan: The parent compound from which N-Desmethyl Zolmitriptan is derived.
Sumatriptan: Another triptan used for migraine treatment, but with different pharmacokinetic properties .
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium can alter the metabolic stability and bioavailability of the compound, making it a valuable tool for tracing and quantifying drug metabolism .
Biological Activity
N-Desmethyl Zolmitriptan-d3 is an active metabolite of Zolmitriptan, a medication primarily used for the acute treatment of migraines. This article explores the biological activity of this compound, focusing on its pharmacokinetics, receptor interactions, and clinical implications.
Overview of Zolmitriptan and Its Metabolites
Zolmitriptan is a member of the triptan class of drugs, functioning as a selective agonist for serotonin receptors, specifically the 5-HT_1B and 5-HT_1D subtypes. It is utilized for treating migraines and has demonstrated notable efficacy in alleviating headache symptoms. Upon administration, Zolmitriptan undergoes extensive first-pass metabolism in the liver, resulting in several metabolites, including N-Desmethyl Zolmitriptan (183C91), which retains pharmacological activity.
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Mean Absolute Bioavailability | ~40% |
Peak Plasma Concentration (Cmax) | 16 to 25.2 ng/mL |
Time to Peak Concentration (Tmax) | 1 to 3 hours |
Elimination Half-life | Zolmitriptan: ~3 hours; N-desmethyl: ~3.5 hours |
Volume of Distribution | 7 to 8.4 L/kg |
Plasma Protein Binding | ~25% |
Zolmitriptan's pharmacokinetics indicate that the active N-desmethyl metabolite achieves mean plasma concentrations approximately two-thirds that of the parent compound .
N-Desmethyl Zolmitriptan acts as an agonist at the 5-HT_1B and 5-HT_1D receptors, with potency ranging from 2 to 6 times that of Zolmitriptan itself . This enhanced potency suggests that N-Desmethyl Zolmitriptan significantly contributes to the therapeutic effects observed with Zolmitriptan administration. The mechanism involves vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release.
Clinical Studies and Case Reports
Several studies have evaluated the efficacy and safety profile of Zolmitriptan and its metabolites:
- Efficacy in Migraine Treatment : In clinical trials, Zolmitriptan demonstrated significant efficacy in reducing migraine severity within 30 minutes post-administration, with sustained effects lasting up to six hours .
- Pharmacokinetic Variability : Studies indicated that gender differences affect plasma concentrations, with women exhibiting higher levels than men due to lower body weight and metabolic clearance rates .
- Adverse Effects : Common side effects include dizziness, drowsiness, and nausea. The safety profile is generally favorable; however, caution is advised in patients with cardiovascular conditions due to potential vasoconstrictive effects .
Implications for Future Research
The biological activity of this compound presents several avenues for future research:
- Enhanced Formulations : Investigating formulations that maximize the bioavailability and therapeutic potential of N-desmethyl metabolites could improve migraine management.
- Drug Interactions : Understanding potential drug-drug interactions involving cytochrome P450 enzymes could optimize treatment regimens, particularly in patients taking multiple medications.
- Longitudinal Studies : Further longitudinal studies are needed to assess long-term safety and efficacy profiles across diverse populations.
Properties
IUPAC Name |
(4S)-4-[[3-[2-(trideuteriomethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-16-5-4-11-8-17-14-3-2-10(7-13(11)14)6-12-9-20-15(19)18-12/h2-3,7-8,12,16-17H,4-6,9H2,1H3,(H,18,19)/t12-/m0/s1/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGCHSMZXKNGCK-JHFOHIRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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